4-(5-(2-chloro-7-methylquinolin-3-yl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid
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Description
4-(5-(2-chloro-7-methylquinolin-3-yl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid is a useful research compound. Its molecular formula is C21H18ClN3O4 and its molecular weight is 411.84. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Transformations
Research on related quinoline and furan derivatives focuses on synthesizing various compounds through reactions like the Povarov reaction, indicating a rich area of study in organic chemistry. For instance, the synthesis of partly hydrogenated quinolines and their transformations into different compounds such as epoxyisoindoloquinolines and quinolinecarboxylic acids demonstrates the chemical versatility and potential for creating bioactive molecules or materials with unique properties (Zubkov et al., 2010).
Antioxidant Applications
The evaluation of quinolinone derivatives as antioxidants for lubricating greases suggests potential industrial applications. The synthesized compounds showed varying degrees of efficiency in protecting lubricants against oxidation, implying that similar structures could be designed for enhancing the stability and longevity of industrial materials (Hussein et al., 2016).
Catalytic Applications
The use of niobium pentachloride in the synthesis of furan- and pyranoquinoline derivatives showcases the role of catalysts in facilitating multicomponent reactions. This highlights the importance of such compounds in developing new catalytic processes that are more efficient and selective, potentially leading to advancements in synthetic chemistry and material science (Silva et al., 2012).
Antimicrobial and Anti-inflammatory Properties
The exploration of quinoline derivatives for antimicrobial and anti-inflammatory purposes indicates potential pharmaceutical applications. Some studies focus on synthesizing compounds with reduced gastrointestinal toxicity and lipid peroxidation, suggesting that related chemical structures could serve as leads for developing new medications with improved safety profiles (Alam et al., 2011).
Properties
IUPAC Name |
4-[3-(2-chloro-7-methylquinolin-3-yl)-5-(furan-2-yl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN3O4/c1-12-4-5-13-10-14(21(22)23-15(13)9-12)17-11-16(18-3-2-8-29-18)24-25(17)19(26)6-7-20(27)28/h2-5,8-10,17H,6-7,11H2,1H3,(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNXOUPCRZLYZDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(C=C2C=C1)C3CC(=NN3C(=O)CCC(=O)O)C4=CC=CO4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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